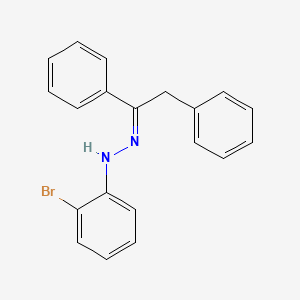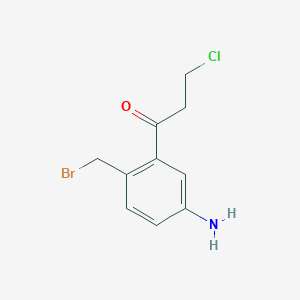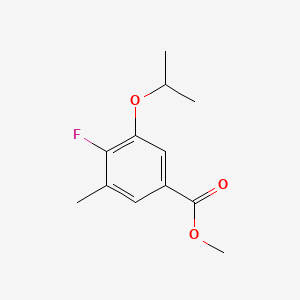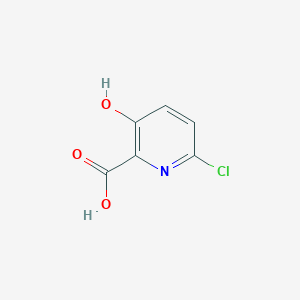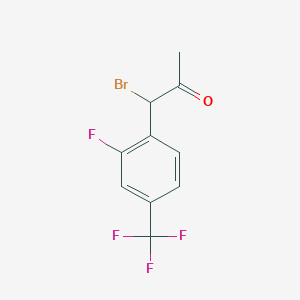
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride: is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of phenylglycine. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the halogenation of phenylglycine derivatives. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions, often using bromine and chlorine gas. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the halogen atoms, converting them to hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenylglycine derivatives.
Substitution: Formation of substituted phenylglycine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways.
Comparación Con Compuestos Similares
- (2R)-2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to similar compounds, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific halogenation pattern and chiral center. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H8BrCl2NO2 |
|---|---|
Peso molecular |
300.96 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Clave InChI |
BZMYMEFRCFORRI-OGFXRTJISA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
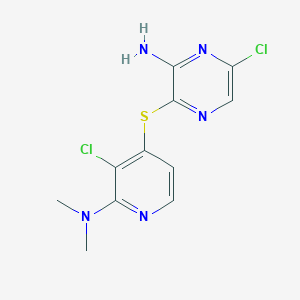



![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
